Boc-nspe-oh dcha

Chiral purity Optical rotation Peptoid synthesis

Boc-Nspe-OH·DCHA (synonym: (S)-Boc-N-(1-phenylethyl)-glycine dicyclohexylammonium salt) is an N-substituted glycine derivative belonging to the peptoid building block class. It features a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine nitrogen and a chiral (S)-1-phenylethyl substituent, supplied as the dicyclohexylammonium (DCHA) salt with a molecular formula of C₁₅H₂₁NO₄·C₁₂H₂₃N and a molecular weight of 460.66 g/mol.

Molecular Formula C27H44N2O4
Molecular Weight 460.6 g/mol
Cat. No. B7971963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-nspe-oh dcha
Molecular FormulaC27H44N2O4
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C15H21NO4.C12H23N/c1-11(12-8-6-5-7-9-12)16(10-13(17)18)14(19)20-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t11-;/m0./s1
InChIKeyYBIUFQYIAHUPIS-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Nspe-OH·DCHA: Chemical Identity, Specifications, and Core Characteristics for Research Procurement


Boc-Nspe-OH·DCHA (synonym: (S)-Boc-N-(1-phenylethyl)-glycine dicyclohexylammonium salt) is an N-substituted glycine derivative belonging to the peptoid building block class [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine nitrogen and a chiral (S)-1-phenylethyl substituent, supplied as the dicyclohexylammonium (DCHA) salt with a molecular formula of C₁₅H₂₁NO₄·C₁₂H₂₃N and a molecular weight of 460.66 g/mol . The compound is produced at ≥99% HPLC purity and exhibits a specific optical rotation of [α]D²⁰ = −34 ± 2° (c=1, MeOH), confirming its enantiomeric identity . The DCHA salt form confers enhanced crystallinity and handling characteristics compared to the free acid, distinguished by its white to off-white powder appearance and recommended storage at 0–8 °C .

Why Boc-Nspe-OH·DCHA Cannot Be Interchanged: Structural, Stereochemical, and Strategy-Level Differentiation Drivers


Generic substitution among protected amino acid derivatives in solid-phase peptide synthesis routinely fails when the target application demands Boc/Bzl-orthogonal protection strategy compatibility [1]. Unlike the more widely available Fmoc-protected analogs, Boc-Nspe-OH·DCHA enables the synthesis of acid-labile peptoids and modified peptides where Fmoc deprotection conditions (piperidine/DMF) would cleave base-sensitive side-chain modifications or thioester linkages required for native chemical ligation [1]. Furthermore, the (S)-1-phenylethyl N-substituent introduces a defined stereocenter at the side-chain attachment point, generating an achiral backbone with chiral side-chain presentation—a structural feature that distinguishes it from both canonical amino acid building blocks (which bear chirality at the α-carbon) and simple N-benzyl glycine derivatives [2]. These three parameters—protecting group strategy, stereochemical architecture, and salt-form handling properties—collectively preclude naive substitution, as elaborated in the quantitative evidence below.

Boc-Nspe-OH·DCHA Quantitative Differentiation: Head-to-Head and Class-Level Evidence for Procurement Decisions


Enantiomeric Purity Specification: Boc-Nspe-OH·DCHA vs. Racemic or Unspecified-Stereochemistry Commercial Alternatives

Boc-Nspe-OH·DCHA is supplied with a certified specific optical rotation specification of [α]D²⁰ = −34 ± 2° (c=1, MeOH), corresponding to the (S)-enantiomer of the N-(1-phenylethyl) substituent . This specification provides a directly verifiable stereochemical identity parameter that is absent from many commercial N-substituted glycine derivatives sold without defined optical rotation data. At ≥99% HPLC purity , the compound's combined chemical and enantiomeric purity constitutes a procurement-relevant differentiator. For comparison, generic Boc-N-benzyl-glycine (Boc-Nphe-OH), the closest achiral N-substituted glycine analog available without a DCHA counterion, lacks any optical rotation specification and offers no stereochemical control over the N-substituent, which governs the spatial presentation of the side chain in the resulting peptoid oligomer [1].

Chiral purity Optical rotation Peptoid synthesis

Boc- vs. Fmoc-Strategy Compatibility: Differential Stability Under Basic Deprotection Conditions

Boc-Nspe-OH·DCHA is designed for Boc/Bzl solid-phase peptide synthesis (SPPS) workflows, which employ trifluoroacetic acid (TFA)-mediated deprotection rather than the piperidine-mediated Fmoc removal used in Fmoc/tBu SPPS [1]. This strategy-level differentiation has quantifiable consequences: Fmoc deprotection typically uses 20% piperidine in DMF (pH ~12–13), conditions that cleave thioester linkages within minutes (t₁/₂ < 5 min for peptide thioesters under standard Fmoc deprotection) [1]. Boc-SPPS entirely avoids this basic step, preserving thioester functionality that is essential for native chemical ligation and expressed protein ligation [1]. The closest Fmoc analog, (S)-Fmoc-N-(1-phenylethyl)-glycine (Fmoc-Nspe-OH, MW 401.46, CAS 934752-38-2) , shares an identical N-substituent stereochemistry but cannot be used in Boc/Bzl protocols and is fundamentally incompatible with thioester-containing sequences. The Boc variant is therefore the only Nspe building block compatible with Boc-SPPS thioester synthesis strategies.

Solid-phase peptide synthesis Orthogonal protection Native chemical ligation

DCHA Salt Form vs. Free Acid: Molecular Weight, Handling, and Crystallinity Differences

Boc-Nspe-OH·DCHA is supplied exclusively as the dicyclohexylammonium salt, yielding a molecular weight of 460.66 g/mol . The DCHA counterion (C₁₂H₂₃N, MW 181.32) contributes approximately 39.4% of the total molecular weight, which must be accounted for in stoichiometric calculations: 1.0 equivalent of Boc-Nspe-OH·DCHA provides 1.0 equivalent of the Boc-Nspe-OH carboxylate anion. Compared to a hypothetical free acid form (estimated MW ~279.3 for C₁₅H₂₁NO₄), the DCHA salt offers enhanced crystallinity and a well-defined white to off-white powder appearance , reducing hygroscopicity and improving weighing accuracy—factors documented for DCHA salts of protected amino acids in general . Other DCHA salts in the same product family (e.g., Z-L-Orn(Boc)-OH·DCHA, MW 547.71) share this handling advantage but differ in molecular weight calibration requirements for automated synthesizer programming.

Salt form selection Crystallinity Weighing accuracy

N-Substituted Glycine Architecture: Peptoid Backbone Properties vs. Canonical α-Amino Acid Building Blocks

As an N-substituted glycine derivative, Boc-Nspe-OH·DCHA belongs to the peptoid monomer class, which differs fundamentally from canonical α-amino acid building blocks (e.g., Boc-Phe-OH) [1]. In peptoids, the side chain is attached to the amide nitrogen rather than the α-carbon, producing an achiral backbone that eliminates backbone hydrogen-bond donors and alters conformational preferences relative to peptides [1]. This structural shift has been demonstrated to confer enhanced resistance to proteolytic degradation: peptoid oligomers resist cleavage by common proteases (trypsin, chymotrypsin, pepsin) under conditions where corresponding peptide sequences are degraded with half-lives typically <30 min [2]. Boc-Nspe-OH·DCHA specifically introduces a chiral (S)-1-phenylethyl side chain onto the nitrogen, combining N-substitution with stereochemically defined side-chain presentation—a capability not available from Boc-N-benzyl-glycine (achiral N-benzyl) or Boc-Sar-OH (N-methyl, no aromatic side chain) [3].

Peptoid Proteolytic stability Conformational flexibility

Boc-Nspe-OH·DCHA: Evidence-Backed Application Scenarios for Research Procurement and Experimental Design


Boc-SPPS Synthesis of Peptide Thioesters for Native Chemical Ligation

When a synthetic protocol requires C-terminal peptide thioesters for native chemical ligation (NCL), Boc-Nspe-OH·DCHA is the only Nspe building block compatible with the Boc/Bzl SPPS strategy that preserves thioester functionality [1]. The Fmoc analog (Fmoc-Nspe-OH) is incompatible because piperidine-mediated Fmoc deprotection cleaves thioester bonds within minutes. Procure Boc-Nspe-OH·DCHA specifically for Boc-SPPS thioester synthesis on mercaptomethyl or safety-catch resins, and use its optical rotation specification ([α]D²⁰ = −34 ± 2°) to verify enantiomeric integrity before initiating synthesis .

Synthesis of Stereochemically Defined, Protease-Resistant Peptoid Libraries for Drug Discovery

For drug discovery programs requiring metabolically stable oligomers with defined pharmacophore geometry, Boc-Nspe-OH·DCHA provides a chiral N-substituted glycine submonomer that yields protease-resistant peptoid sequences [1]. The (S)-1-phenylethyl side chain introduces stereochemical control at the side-chain attachment point while the peptoid backbone resists proteolytic degradation (protease half-life > hours vs. <30 min for corresponding peptides) [1]. Use this building block in submonomer solid-phase peptoid synthesis protocols—accounting for the DCHA salt molecular weight (460.66 g/mol) in all stoichiometric calculations—to generate libraries with defined side-chain stereochemistry for screening against targets where in vivo stability is critical .

Chiral Peptoid Foldamer Research Requiring Defined Optical Purity

Research on peptoid foldamers—sequence-defined oligomers that adopt stable three-dimensional conformations—requires monomers with defined stereochemistry at the side chain. Boc-Nspe-OH·DCHA, with its certified [α]D²⁰ = −34 ± 2° specification [1], enables the systematic study of how N-substituent chirality influences helical secondary structure in peptoid oligomers. Unlike achiral Boc-N-benzyl-glycine, which generates conformationally heterogeneous mixtures, the (S)-1-phenylethyl substituent provides a chiral bias that can drive preferential helix handedness, as demonstrated for related chiral peptoid systems . The ≥99% HPLC purity specification ensures that stereochemical effects are not confounded by diastereomeric impurities [1].

Scale-Up and Automated SPPS Requiring High-Purity, Crystalline Building Blocks

For automated solid-phase peptide synthesizer operations, particularly at scales exceeding 0.1 mmol, the DCHA salt form of Boc-Nspe-OH provides superior handling characteristics: the white to off-white crystalline powder is non-hygroscopic under recommended storage (0–8 °C), enabling accurate automated dispensing [1]. The defined molecular weight (460.66 g/mol) with the DCHA counterion must be factored into synthesizer programming (1.65× mass per equivalent relative to theoretical free acid). The ≥99% HPLC purity [1] minimizes deletion sequences in automated synthesis, reducing the purification burden for long peptoid sequences where cumulative coupling efficiency is critical to final product yield.

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